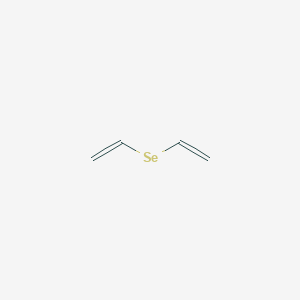
Divinyl selenide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Divinyl selenide is an organoselenium compound characterized by the presence of two vinyl groups attached to a selenium atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Divinyl selenide can be synthesized through several methods. One efficient protocol involves the regio- and stereoselective addition of sodium selenide species to aryl alkynes. The nucleophilic species is generated in situ from the reaction of elemental selenium with sodium borohydride, utilizing polyethylene glycol (PEG-400) as the solvent. This reaction is carried out at 60°C and yields divinyl selenides with selectivity for the (Z,Z)-isomer .
Industrial Production Methods: Industrial production methods for this compound are less documented, but the principles of regio- and stereoselective addition reactions can be scaled up for larger production.
Analyse Des Réactions Chimiques
Types of Reactions: Divinyl selenide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form selenoxides.
Reduction: Reduction reactions can convert it to selenides.
Substitution: It can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as Grignard reagents and organolithium compounds are commonly used.
Major Products:
Oxidation: Selenoxides.
Reduction: Selenides.
Substitution: Functionalized alkenes and other organoselenium compounds
Applications De Recherche Scientifique
Divinyl selenide has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of various organoselenium compounds and functionalized alkenes.
Biology: It has been studied for its potential antioxidant properties and its role in mimicking glutathione peroxidase activity.
Medicine: Research is ongoing into its potential anticancer and chemopreventive activities.
Industry: It is used in the synthesis of resveratrol derivatives and other valuable organic compounds
Mécanisme D'action
The mechanism of action of divinyl selenide involves its ability to undergo redox reactions, which is crucial for its antioxidant properties. It can interact with molecular targets such as reactive oxygen species (ROS) and modulate redox pathways. This interaction helps in protecting cells from oxidative damage and supports the antioxidant defense system .
Comparaison Avec Des Composés Similaires
Divinyl sulfide: Similar structure but with sulfur instead of selenium.
Divinyl telluride: Similar structure but with tellurium instead of selenium.
Vinyl selenides: Compounds with one vinyl group attached to selenium.
Uniqueness: Divinyl selenide is unique due to its selenium content, which imparts distinct redox properties and biological activities compared to its sulfur and tellurium analogs. Its ability to form stable selenides and selenoxides makes it a valuable compound in organic synthesis and medicinal chemistry .
Propriétés
Numéro CAS |
57796-75-5 |
|---|---|
Formule moléculaire |
C4H6Se |
Poids moléculaire |
133.06 g/mol |
Nom IUPAC |
ethenylselanylethene |
InChI |
InChI=1S/C4H6Se/c1-3-5-4-2/h3-4H,1-2H2 |
Clé InChI |
RVENDQGNZKLMCO-UHFFFAOYSA-N |
SMILES canonique |
C=C[Se]C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(3-Methylbicyclo[2.2.1]hept-2-en-2-yl)propan-2-one](/img/structure/B14617628.png)

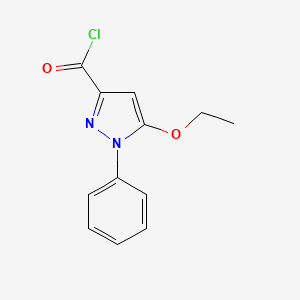
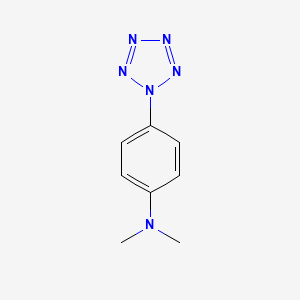
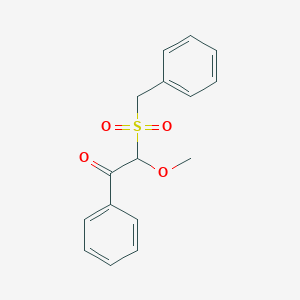
![2-([1,1'-Biphenyl]-4-yl)-4-methyl-5-phenylpyridine](/img/structure/B14617653.png)
![N-[(Naphthalene-1-carbothioyl)carbamoyl]benzamide](/img/structure/B14617659.png)
![1-(2-Propylpyrazolo[1,5-a]pyridin-3-yl)butan-1-one](/img/structure/B14617666.png)
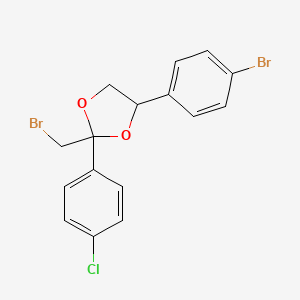

![2,2-Dimethylpropane-1,3-diol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene;oxepan-2-one](/img/structure/B14617699.png)
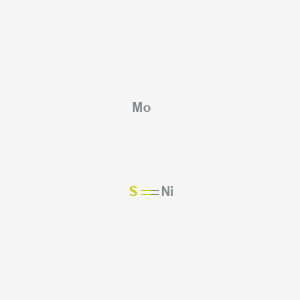
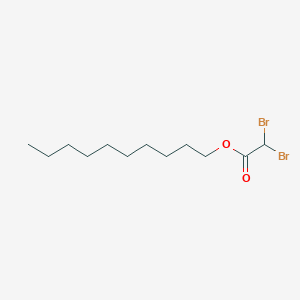
![Phenol, 4-[1-methyl-1-(4-nitrophenyl)ethyl]-2,6-dinitro-](/img/structure/B14617717.png)
